

# The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **DS44960156**, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2] **DS44960156** emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.[1]

#### **Core Compound Profile: DS44960156**

**DS44960156** is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. **DS44960156** offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.



| Compound                       | MTHFD2<br>IC50 (μM) | MTHFD1<br>IC50 (μM) | Selectivity<br>(MTHFD1/M<br>THFD2) | Molecular<br>Weight | Ligand<br>Efficiency<br>(LE) |
|--------------------------------|---------------------|---------------------|------------------------------------|---------------------|------------------------------|
| DS44960156<br>(Compound<br>41) | 1.6                 | >30                 | >18-fold                           | 349                 | 0.31                         |
| HTS Hit<br>(Compound<br>1)     | 8.3                 | >100                | >12-fold                           | 422                 | 0.24                         |

#### Structure-Activity Relationship (SAR) Analysis

The development of **DS44960156** from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.

#### **Key Structural Modifications and Their Impact:**

- Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHED2 active site.
- Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.
- Sultam Transformation: The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.

The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, **DS44960156**.





Click to download full resolution via product page

Figure 1. Development workflow of **DS44960156**.

#### **Mechanism of Action and Signaling Pathway**

**DS44960156** exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, **DS44960156** disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.

The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of **DS44960156**.





Click to download full resolution via product page

Figure 2. MTHFD2 pathway and **DS44960156** inhibition.

### **Experimental Protocols**



## Recombinant Human MTHFD2 and MTHFD1 Expression and Purification

- Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.
- Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.
- Purification: The cell pellet was resuspended and lysed by sonication. The lysate was
  cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The
  His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion
  chromatography.

#### MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

- Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 µM 5,10methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 µM resazurin.
- Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
- Detection: The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.





Click to download full resolution via product page

Figure 3. MTHFD2 enzymatic assay workflow.

#### Conclusion

**DS44960156** represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid



foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of **DS44960156** while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2
   Inhibitors as Anticancer Agents: Insights from Computational Modeling PMC
   [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2550576#structure-activity-relationship-of-ds44960156-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com